Phenylacetylglycine dimethylamide
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
3738-06-5 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
2-(N-acetylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14(9-12(16)13(2)3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
KEVKBVWYVMVEBG-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Andere CAS-Nummern |
3738-06-5 |
Sequenz |
G |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for Phenylacetylglycine Dimethylamide
The most direct and established method for synthesizing this compound would involve the coupling of a phenylacetic acid moiety with N,N-dimethylglycinamide. This transformation can be achieved through several well-established amide bond formation protocols.
A common approach is the activation of the carboxylic acid group of phenylacetic acid to make it more susceptible to nucleophilic attack by the amine group of N,N-dimethylglycinamide. This activation can be accomplished using a variety of coupling reagents.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Activating Agent | By-products |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea | Insoluble, easily filtered |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide | Carcinogenic |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 1-Hydroxybenzotriazole | Potentially explosive |
The general reaction scheme would involve dissolving phenylacetic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and an amine base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. Subsequently, N,N-dimethylglycinamide would be added to the mixture to form the desired this compound.
Alternatively, phenylacetic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting phenylacetyl chloride can then be reacted with N,N-dimethylglycinamide, typically in the presence of a non-nucleophilic base to scavenge the HCl produced.
Development of Novel Synthetic Approaches to this compound
While traditional coupling methods are reliable, research into more efficient, atom-economical, and environmentally benign synthetic approaches is ongoing. One such novel approach could be the use of catalytic methods for direct amidation. For instance, boric acid has been shown to catalyze the direct formation of amides from carboxylic acids and amines at elevated temperatures, often with the removal of water. orgsyn.org This method avoids the need for stoichiometric activating agents and generates water as the only byproduct.
Another innovative strategy could involve enzymatic synthesis. Lipases, for example, can catalyze the formation of amide bonds under mild conditions. hmdb.ca This biocatalytic approach offers high selectivity and avoids the use of harsh reagents.
Strategies for Stereoselective Synthesis and Enantiomeric Resolution of this compound
This compound itself is not chiral. However, if a chiral center were to be introduced into the phenylacetyl or glycine (B1666218) moiety, stereoselective synthesis would become a critical consideration.
For the synthesis of a specific stereoisomer, one could employ a chiral starting material. For example, a chiral derivative of phenylacetic acid could be used in the coupling reaction. Alternatively, a chiral auxiliary could be temporarily attached to the glycine portion, directing the stereochemical outcome of a subsequent reaction, and then removed.
Enantiomeric resolution is a classical method for separating a racemic mixture of enantiomers. This can be achieved by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound would be driven by the desire to modulate its physicochemical properties and biological activity.
Rational Design Principles for Structural Modifications
Rational design principles would guide the structural modifications of the parent molecule. These principles are based on understanding the structure-activity relationship (SAR), which correlates specific structural features with the compound's biological effects. Key areas for modification would include:
The Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can significantly impact electronic properties, lipophilicity, and metabolic stability.
The Acetyl Linker: The length and nature of the linker between the phenyl ring and the glycine unit could be altered to optimize spatial orientation and flexibility.
The Glycine Backbone: The glycine unit could be replaced with other amino acids to introduce chirality and different side chains.
The Dimethylamide Group: The methyl groups on the amide nitrogen could be replaced with other alkyl or aryl groups to influence solubility and receptor binding.
Synthetic Chemistry for Targeted Derivatization
The synthesis of these rationally designed analogs would employ a range of established chemical reactions. For instance, to introduce substituents on the phenyl ring, one could start with a pre-functionalized phenylacetic acid derivative. The synthesis of various N-acyl-N',N'-dimethylglycinamides would follow the general amide coupling procedures described earlier.
Table 2: Hypothetical Analogs and Potential Synthetic Precursors
| Analog Name | Phenylacetic Acid Derivative | Glycinamide Derivative |
| (4-Chlorophenyl)acetylglycine dimethylamide | 4-Chlorophenylacetic acid | N,N-Dimethylglycinamide |
| (4-Methoxyphenyl)acetylglycine dimethylamide | 4-Methoxyphenylacetic acid | N,N-Dimethylglycinamide |
| Phenylacetyl-L-alanine dimethylamide | Phenylacetic acid | N,N-Dimethyl-L-alaninamide |
| Phenylacetylglycine diethylamide | Phenylacetic acid | N,N-Diethylglycinamide |
The synthesis of these derivatives would allow for a systematic exploration of the chemical space around this compound, leading to a deeper understanding of its properties and potential applications.
Advanced Analytical Methodologies for Phenylacetylglycine Dimethylamide
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the unambiguous identification and quantitative analysis of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be pivotal in characterizing Phenylacetylglycine dimethylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound in solution. For this compound, a suite of NMR experiments would be employed to confirm its identity and determine its concentration.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be the foundational step in the structural analysis of this compound.
¹H NMR Spectroscopy : This technique would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the acetyl and glycine (B1666218) fragments, and the methyl protons of the dimethylamide group. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would provide information about adjacent protons.
¹³C NMR Spectroscopy : A ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal would indicate its type (e.g., aromatic, carbonyl, aliphatic). For this compound, distinct signals would be expected for the carbonyl carbons of the amide and acetyl groups, the carbons of the phenyl ring, the methylene carbons, and the methyl carbons of the dimethylamide.
Hypothetical ¹H and ¹³C NMR Data for this compound
This table is a hypothetical representation of expected NMR data and is for illustrative purposes only, as experimental data is not publicly available.
| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.2-7.4 (m) | 127-135 |
| Acetyl-CH₂ | ~3.6 (s) | ~43 |
| Glycine-CH₂ | ~4.1 (s) | ~49 |
| N(CH₃)₂ | ~2.9 (s), ~3.0 (s) | ~36, ~37 |
| Carbonyl (Acetyl) | - | ~171 |
| Carbonyl (Amide) | - | ~170 |
To definitively assign the ¹H and ¹³C signals and to elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy) : This experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of protons within the phenylacetyl and glycine moieties of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu This is a powerful tool for assigning the signals in the ¹³C spectrum based on the more easily interpretable ¹H spectrum. nih.gov
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance in a sample without the need for a calibration curve of the analyte itself. mdpi.com
To perform qNMR on this compound, a certified internal standard with a known concentration would be added to the sample. By comparing the integral of a specific, well-resolved signal from this compound to the integral of a signal from the internal standard, the exact concentration of the analyte can be calculated. mdpi.com The non-destructive nature of NMR makes it particularly advantageous for the quantification of valuable or limited samples. nih.gov
Mass Spectrometry (MS) Platforms for this compound Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, direct analysis by GC-MS might be possible if it is sufficiently volatile and thermally stable.
If the compound exhibits poor volatility or thermal stability, derivatization would be necessary. This chemical modification process converts the analyte into a more volatile and thermally stable derivative. For this compound, silylation is a common derivatization technique that could be employed.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak would confirm the molecular weight of this compound, and the fragmentation pattern would offer clues to its structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, particularly within complex biological and environmental samples. This powerful combination leverages the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
In a typical LC-MS workflow, the sample containing this compound is first injected into a liquid chromatograph. The compound, along with other components in the mixture, travels through a column packed with a stationary phase. By carefully selecting the mobile phase composition and gradient, differential partitioning of the analytes between the mobile and stationary phases is achieved, leading to their separation.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Here, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process allows for the highly specific detection and quantification of this compound.
For the analysis of complex mixtures, such as those encountered in wastewater-based epidemiology or drug metabolism studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. ufz.denih.gov This technique involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the detection of the resulting product ions. This selected reaction monitoring (SRM) provides exceptional selectivity and sensitivity, enabling the detection of trace levels of the compound. nih.gov A study on the simultaneous determination of several drug metabolites in plasma and urine demonstrated the robustness of LC-MS/MS, achieving low limits of quantification and high recovery rates. nih.gov
A generalized workflow for LC-MS analysis in complex mixtures is presented below:
| Step | Description | Key Parameters |
| Sample Preparation | Extraction of the analyte from the matrix (e.g., plasma, wastewater) and removal of interfering substances. | Extraction solvent, pH, temperature |
| Chromatographic Separation | Injection of the prepared sample onto an LC column for separation of this compound from other components. | Column type (e.g., C18), mobile phase composition, flow rate, gradient program |
| Ionization | Transfer of the separated analyte from the liquid phase to the gas phase and creation of ions. | Ionization source (e.g., Electrospray Ionization - ESI), polarity (positive/negative) |
| Mass Analysis | Separation of ions based on their mass-to-charge ratio. | Mass analyzer type (e.g., Quadrupole, Time-of-Flight) |
| Detection | Recording the abundance of the separated ions. | Detector type, scan mode (e.g., full scan, SRM) |
| Data Analysis | Identification and quantification of this compound based on its retention time and mass spectrum. | Software for peak integration and spectral matching |
This systematic approach ensures reliable and accurate measurement of this compound in challenging sample matrices.
High-Resolution Mass Spectrometry for Metabolite Identification
The identification of metabolites is a critical aspect of drug discovery and development, and High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in this endeavor. nih.govijpras.com When this compound undergoes metabolic transformation, the resulting metabolites may have altered pharmacological or toxicological properties. HRMS provides the mass accuracy and resolution necessary to distinguish between metabolites and endogenous components, and to determine the elemental composition of metabolite ions and their fragments. nih.gov
Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, can achieve mass resolution exceeding 10,000 (full width at half maximum) and mass accuracy of less than 5 ppm. nih.govijpras.com This level of performance is crucial for differentiating between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov
The process of metabolite identification using HRMS typically involves several steps:
Data Acquisition: The sample is analyzed using an HRMS instrument, often coupled with liquid chromatography, to acquire high-resolution mass spectra. ijpras.com
Data Mining: Specialized software is used to process the vast amount of data generated. This can involve techniques like mass defect filtering, which helps to identify potential drug-related metabolites against a background of endogenous molecules. nih.gov
Structure Elucidation: The accurate mass measurements of the parent ion and its fragment ions (obtained through MS/MS experiments) are used to propose a chemical formula and structure for the metabolite. nih.govnih.gov
For instance, in a study identifying drug metabolites, HRMS was able to distinguish a dealkylated GSH adduct of a drug from an interference ion with a very similar mass, demonstrating the power of high-resolution data. nih.gov The most significant challenge in metabolite identification with HRMS often lies in distinguishing between structural isomers, which have the same elemental composition and therefore the same exact mass. nih.gov In such cases, chromatographic separation and comparison with authentic standards become essential. nih.gov
| HRMS Feature | Application in Metabolite Identification |
| High Mass Accuracy | Enables the determination of the elemental composition of a molecule from its measured mass-to-charge ratio. nih.gov |
| High Resolution | Allows for the separation of ions with very similar m/z values, distinguishing metabolites from isobaric interferences. nih.gov |
| MS/MS Fragmentation | Provides structural information by breaking down the parent ion and analyzing the resulting fragment ions. nih.gov |
The integration of HRMS into metabolic studies provides a high degree of confidence in the identification of novel metabolites of this compound.
Chromatographic Separation Techniques for this compound
Chromatographic techniques are fundamental to the analysis of this compound, providing the necessary separation from other compounds that may be present in a sample. The choice of technique depends on the properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound. The development of a robust HPLC method is crucial for achieving accurate and reproducible results.
Method development in HPLC involves the systematic optimization of several key parameters to achieve the desired separation. A Design of Experiments (DoE) approach can be employed for the systematic identification and optimization of critical method variables. rsc.org
Key Parameters in HPLC Method Development:
Column Selection: The choice of the stationary phase is critical. A C18 column is a common choice for the separation of moderately polar compounds like this compound. nih.govsemanticscholar.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.gov The ratio of these components can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. nih.gov
Flow Rate: The speed at which the mobile phase passes through the column affects both the analysis time and the separation efficiency. nih.gov
Detection Wavelength: When using a UV-Vis detector, the wavelength should be set to the absorbance maximum of this compound to ensure maximum sensitivity. nih.gov
Column Temperature: Maintaining a constant column temperature can improve the reproducibility of retention times. nih.gov
A well-developed HPLC method will exhibit good linearity, accuracy, precision, and robustness. rsc.org For example, a validated HPLC method for the determination of cefquinome (B211414) in plasma showed excellent linearity over a wide concentration range, with intraday and interday coefficients of variation of less than 5%. nih.gov
The following table outlines a typical set of parameters for an HPLC method suitable for the analysis of a compound like this compound.
| Parameter | Example Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water | The organic modifier and acidic buffer help to achieve good peak shape and resolution. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities and can reduce analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at an appropriate wavelength | Provides sensitive and specific detection of the analyte. |
| Injection Volume | 10-50 µL | The volume injected depends on the concentration of the analyte in the sample. |
By systematically optimizing these parameters, a reliable HPLC method for the routine analysis of this compound can be established.
Gas Chromatography (GC) Method Optimization
Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of volatile and semi-volatile compounds. For this compound, which may require derivatization to increase its volatility, optimizing the GC method is essential for achieving efficient separations.
The primary goal of GC method optimization is to achieve adequate resolution of the target analyte from other components in the sample in the shortest possible time. gcms.cz Resolution in GC is influenced by three main factors: efficiency (N), selectivity (α), and the retention factor (k'). gcms.cz
Strategies for GC Method Optimization:
Column Dimensions: Reducing the internal diameter and film thickness of the GC column can lead to a significant decrease in analysis time without compromising resolution. gcms.cz
Carrier Gas and Flow Rate: The choice of carrier gas (e.g., helium, hydrogen) and its linear velocity can impact efficiency and analysis speed. Operating at a linear velocity higher than the optimum can reduce analysis time, although it may lead to a decrease in theoretical efficiency. gcms.cz
Temperature Program: A temperature gradient is often used in GC to elute compounds with a wide range of boiling points. Optimizing the initial temperature, ramp rate, and final temperature can significantly improve separation. gcms.cz
Inlet Parameters: The injection technique (e.g., split or splitless) and inlet temperature are crucial for ensuring the efficient transfer of the analyte onto the column without discrimination or degradation. youtube.com
The following table summarizes the key parameters and their effects on GC separation:
| Parameter | Effect of Increase |
| Column Length | Increased resolution, longer analysis time |
| Column Internal Diameter | Decreased efficiency, increased sample capacity |
| Film Thickness | Increased retention, increased resolution for early eluting peaks |
| Carrier Gas Linear Velocity | Decreased analysis time, potential decrease in efficiency above optimum |
| Temperature Ramp Rate | Decreased analysis time, potential decrease in resolution |
Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced technique that utilizes two columns with different selectivities to achieve enhanced separation power for highly complex mixtures. researchgate.net While method optimization can be more complex, GCxGC can provide unparalleled resolution. researchgate.net
Capillary Electrophoresis (CE) for High-Efficiency Separations
Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers several advantages for the analysis of charged molecules like this compound. nih.gov CE separations are based on the differential migration of analytes in an electric field, which is influenced by their charge and size. nih.gov
Key Advantages of CE:
High Efficiency: CE can generate a large number of theoretical plates, leading to very sharp peaks and excellent resolution. nih.gov
Short Analysis Times: Separations in CE are often very fast, with some methods achieving analysis times of less than a minute. scielo.br
Low Sample and Reagent Consumption: CE requires only nanoliter volumes of sample and minimal amounts of buffer, making it an environmentally friendly technique. nih.govscielo.br
Method development in CE involves optimizing parameters such as the background electrolyte (BGE) composition, pH, and applied voltage. mdpi.com The BGE influences the electrophoretic mobility of the analytes and the electroosmotic flow (EOF), which is the bulk flow of the buffer within the capillary. mdpi.com Increasing the ionic strength of the BGE, for instance, can enhance the separation of similarly charged analytes by decreasing the EOF and extending their migration times. mdpi.com
The use of additives in the BGE, such as cyclodextrins, can improve the separation of both chiral and achiral compounds. scilit.com For trace analysis, online concentration techniques like solid-phase extraction-capillary electrophoresis (SPE-CE) can be employed to significantly enhance detection sensitivity. nih.gov
| CE Parameter | Effect on Separation |
| Applied Voltage | Higher voltage generally leads to faster separations but can generate Joule heating. |
| Background Electrolyte (BGE) Concentration | Affects electrophoretic mobility and electroosmotic flow; higher concentrations can improve resolution but increase current. mdpi.com |
| BGE pH | Influences the charge of the analyte and the capillary wall, affecting both electrophoretic mobility and EOF. |
| Capillary Temperature | Affects buffer viscosity and analyte mobility; temperature control is crucial for reproducibility. |
CE provides a powerful and efficient alternative to HPLC and GC for the analysis of this compound, particularly when high resolution and speed are required.
Integrated and Multi-Platform Analytical Strategies for Comprehensive Profiling
A comprehensive understanding of this compound, especially in the context of metabolomics or complex sample analysis, often requires the use of integrated and multi-platform analytical strategies. nih.govijpras.comgcms.cz No single analytical technique can provide a complete picture of all the compounds present in a biological or environmental sample. By combining the strengths of different analytical platforms, a more thorough and robust characterization can be achieved.
An integrated approach might involve the use of both LC-MS and GC-MS. LC-MS is well-suited for the analysis of polar and non-volatile compounds, while GC-MS is ideal for volatile and semi-volatile analytes. uah.edu By analyzing a sample with both techniques, a wider range of compounds can be detected and identified.
Furthermore, within a single platform like LC-MS, different data acquisition strategies can be combined. For example, a full-scan HRMS analysis can be used for non-targeted screening to identify unknown metabolites, while a targeted MS/MS approach can be used for the sensitive and specific quantification of known compounds. ijpras.com
The integration of different analytical techniques provides complementary information, leading to a more complete profile of the sample. For instance, a study on metabolite identification might use a combination of:
UPLC-TOF-MS: For high-throughput screening and accurate mass measurements of potential metabolites. ijpras.com
Targeted LC-MS/MS: For the sensitive quantification of identified metabolites. ufz.de
NMR Spectroscopy: For the unambiguous structural elucidation of novel metabolites, although it is less sensitive than MS.
This multi-platform approach is particularly valuable in metabolomics, where the goal is to obtain a comprehensive snapshot of all the small molecules in a biological system. uah.edu Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, while untargeted metabolomics aims to detect and identify as many metabolites as possible. uah.edu Both approaches benefit from the use of integrated analytical strategies.
The table below illustrates how different analytical platforms can be integrated for a comprehensive analysis of this compound and its related compounds.
| Analytical Platform | Strengths | Application in Integrated Strategy |
| LC-HRMS | High sensitivity, high resolution, structural information from fragmentation. nih.gov | Non-targeted screening for metabolite discovery, identification of unknown compounds. |
| LC-MS/MS (SRM) | High selectivity, high sensitivity, excellent for quantification. nih.gov | Targeted quantification of this compound and its known metabolites. |
| GC-MS | Excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification. uah.edu | Analysis of volatile metabolites or degradation products. |
| Capillary Electrophoresis (CE) | High separation efficiency, fast analysis, low sample consumption. nih.gov | High-resolution separation of charged metabolites or isomers. |
By strategically combining these powerful analytical tools, researchers can achieve a comprehensive and in-depth understanding of the chemical and biological fate of this compound.
Preclinical Pharmacokinetic and Metabolic Pathway Investigations of Phenylacetylglycine Dimethylamide
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Models
In Vitro Metabolic Stability and Metabolite Identification Studies
Detailed in vitro studies to assess the metabolic stability and identify the metabolites of Phenylacetylglycine dimethylamide have not been reported in the available scientific literature. Such studies are crucial for predicting a compound's in vivo behavior.
There is no publicly available data from in vitro assays using liver microsomes or hepatocytes to determine the hepatic clearance of this compound. These assays are standard in preclinical drug development to predict the rate of metabolism in the liver, a primary site for xenobiotic transformation.
While this compound has been identified in metabolomics studies, specific research focused on the identification of its biotransformation products is not available. sci-hub.senih.gov Understanding the metabolic pathways and the resulting metabolites is essential for a complete characterization of a compound's pharmacokinetic and pharmacodynamic profile.
Preclinical Pharmacokinetic Profiling in Relevant Animal Models
No specific preclinical pharmacokinetic studies of this compound in relevant animal models have been published. Such studies would typically involve administering the compound to species such as rodents or non-rodents to determine key pharmacokinetic parameters. The absence of this data prevents a thorough understanding of its in vivo disposition.
In Vitro to In Vivo Extrapolation (IVIVE) Modeling for this compound Disposition
Due to the lack of in vitro metabolism data (such as hepatic clearance) and in vivo pharmacokinetic data, no in vitro to in vivo extrapolation (IVIVE) models for this compound disposition have been developed. IVIVE modeling is a predictive tool used to estimate human pharmacokinetics from preclinical data.
Elucidation of Enzymatic Pathways Involved in this compound Biotransformation
The specific enzymatic pathways responsible for the biotransformation of this compound have not been elucidated. Research has not yet identified which cytochrome P450 (CYP) isozymes or other drug-metabolizing enzymes might be involved in its metabolism.
Exploration of Molecular Mechanisms and Biological Interactions of Phenylacetylglycine Dimethylamide
In Vitro Biological Activity Screening and Functional Assays
To determine the biological effects of a compound like Phenylacetylglycine dimethylamide, initial in vitro screening is essential. This typically involves a battery of standardized tests to identify any potential biological activity. These assays can include, but are not limited to, cytotoxicity assays in various cell lines, anti-proliferative assays, and anti-microbial screens. Functional assays would further explore any identified activity, for instance, by examining the compound's effect on specific cellular processes like apoptosis, cell cycle progression, or inflammatory responses. Without experimental data, the in vitro biological activity profile of this compound remains unknown.
Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)
Investigating how a compound interacts with specific receptors is a key step in understanding its mechanism of action.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a common method to determine the affinity of a compound for a particular receptor. This technique involves using a radioactively labeled ligand known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound (in this hypothetical case, this compound), the binding affinity (Ki) can be calculated. This would provide quantitative data on how strongly this compound binds to a panel of receptors.
Fluorescence-Based Assays for Ligand-Receptor Dynamics
Fluorescence-based assays offer a real-time perspective on the dynamics of ligand-receptor interactions. Techniques such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can be employed to study the kinetics of binding and dissociation of a compound with its target receptor. These methods would provide insights into how quickly this compound binds to and dissociates from a receptor, which is crucial for understanding its potential pharmacological effects.
Competitive Binding Analysis with Known Ligands
Competitive binding assays are used to determine if a new compound binds to the same site on a receptor as a known ligand. In this approach, the ability of this compound to displace a known labeled ligand from its receptor would be measured. This would help to elucidate the specific binding site and potential mechanism of action of this compound at the receptor level.
Investigation of this compound Interaction with Enzymes
The potential for this compound to interact with enzymes would be investigated through enzyme inhibition or activation assays. A broad panel of enzymes, including key metabolic enzymes like cytochromes P450 or signaling enzymes like kinases and phosphatases, would be tested. These assays measure the change in enzyme activity in the presence of the compound, allowing for the determination of inhibitory constants (IC50 or Ki) or activation constants (AC50).
Cellular Pathway Perturbation Analysis by this compound Exposure
To understand the broader impact of this compound on cellular function, pathway analysis would be conducted. This involves treating cells with the compound and then using techniques like transcriptomics (e.g., RNA-sequencing) or proteomics to measure changes in gene or protein expression. These changes are then mapped to known cellular pathways to identify which biological processes are perturbed by the compound. This approach could reveal novel mechanisms of action and potential therapeutic or toxicological effects.
Gene Expression and Proteomic Analysis in Response to this compound
Scientific investigation into the specific effects of this compound on gene expression and proteomic profiles is currently limited. As of the latest available data, dedicated studies detailing the large-scale changes in gene and protein expression following cellular or organismal exposure to this particular compound have not been published in peer-reviewed literature.
The majority of existing research has focused on the related compound, phenylacetylglycine (PAGly). nih.govresearchgate.netacs.org PAGly, a gut microbial metabolite derived from phenylalanine, has been studied for its role in various biological processes, including its impact on cardiovascular health and neurological conditions. nih.govacs.org These studies have begun to uncover the molecular pathways influenced by PAGly, for instance, its interaction with β2-adrenergic receptors, which can in turn modulate inflammatory responses by affecting cytokine expression. nih.govresearchgate.net
Future research, employing techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry), is necessary to elucidate the specific molecular mechanisms of this compound. Such studies would provide valuable data on which genes and proteins are significantly up- or down-regulated in its presence, offering insights into its mode of action, potential therapeutic applications, and safety profile.
At present, no data tables of gene expression or proteomic analysis for this compound can be provided due to the absence of this information in the scientific literature. Researchers are encouraged to undertake studies in this area to fill this knowledge gap.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Rational Design of Phenylacetylglycine Dimethylamide Analogs for SAR Exploration
The scientific literature currently lacks documented instances of the rational design and synthesis of this compound analogs for the explicit purpose of SAR exploration. The foundational step in any SAR study involves the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. This process for this compound has not been detailed in available research.
Correlation of Structural Features with Observed Biological Activities and Molecular Interactions
Due to the absence of dedicated studies on this compound and its analogs, there is no available data to correlate its specific structural features with any observed biological activities or molecular interactions. Establishing such correlations is fundamental to understanding a compound's therapeutic potential and mechanism of action.
Computational Approaches in SAR/SMR Elucidation for this compound
While computational methods are pivotal in modern drug discovery for elucidating SAR and SMR, their application to this compound has not been specifically reported.
No QSAR models specific to this compound were found in the reviewed literature. QSAR studies involve the statistical correlation of chemical structure with biological activity to develop predictive models. The absence of a data set of this compound analogs with corresponding biological activity data precludes the development of such models.
Similarly, there are no published molecular docking or dynamics simulation studies centered on this compound. These computational techniques are instrumental in visualizing and understanding the potential binding of a ligand to a biological target at the atomic level. Without a known biological target or activity for this compound, such in-silico studies have not been undertaken.
Theoretical and Computational Chemistry of Phenylacetylglycine Dimethylamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of Phenylacetylglycine dimethylamide. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding a detailed picture of the molecule's electronic structure and, by extension, its chemical reactivity. nih.gov These calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential.
Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the mapping of the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carbonyl oxygen atoms are expected to be primary sites for electrophilic attack, while regions of the phenyl ring may also participate in interactions.
These quantum mechanical descriptors are instrumental in predicting how the molecule will interact with biological targets and metabolic enzymes. For instance, understanding the sites susceptible to attack can help predict potential metabolic pathways. The activation energy for a reaction can be calculated by determining the potential difference between the optimized structures of the reactants and the transition state, offering a quantitative prediction of reaction rates. nih.gov
Table 1: Predicted Quantum Chemical Properties of this compound (Note: The following values are illustrative examples based on typical quantum chemical calculation outputs for similar small molecules.)
| Property | Description | Predicted Value/Insight |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -0.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. | ~ 6.0 eV |
| Electrostatic Potential | Highlights electron-rich (negative) and electron-poor (positive) regions. | Negative potential around carbonyl oxygens; positive potential near amide protons. |
| Dipole Moment | Measure of the molecule's overall polarity. | Indicates significant polarity, influencing solubility and interactions. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations offer a window into the dynamic nature of this compound, capturing its movements and interactions on a timescale of femtoseconds to microseconds. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with its environment, such as water or a protein binding site.
Conformational Analysis: By simulating the molecule in a solvent box, MD can explore the potential energy surface and identify low-energy, stable conformations. This compound, with its rotatable bonds, can adopt various shapes. The analysis of a related compound, N-acetyl-L-alanine-N',N'-dimethylamide, shows that such molecules can prefer extended conformations or structures characteristic of turns in peptides. nih.gov MD simulations can quantify the probability of finding the molecule in specific conformations, which is crucial as the biologically active conformation is often one of the low-energy states.
Ligand-Protein Interactions: MD simulations are a powerful tool for studying how this compound binds to a protein target. nih.gov After an initial binding pose is predicted via molecular docking, an MD simulation can be run on the protein-ligand complex. This simulation assesses the stability of the binding pose, reveals key amino acid residues involved in the interaction, and characterizes the role of water molecules in mediating the binding. nih.gov The simulation can track hydrogen bonds, hydrophobic contacts, and electrostatic interactions over time, providing a dynamic and more realistic view of the binding event than static models can offer. nih.gov The ultimate goal is to understand the physicochemical forces, such as enthalpy and entropy changes, that drive the binding process. nih.gov
Predictive Modeling of this compound's Pharmacokinetic Parameters
In silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital in early-stage drug discovery for filtering out candidates with poor pharmacokinetic profiles. nih.govtdcommons.ai These models use the two-dimensional structure of a molecule to calculate a wide range of parameters that influence its bioavailability and persistence in the body. researchgate.net
For this compound, various ADME parameters can be predicted using established computational tools. These predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate structural features with experimentally determined properties of other molecules. researchgate.net
Table 2: Predicted ADME Properties for this compound (Note: These values are predictions generated by computational models, such as those implemented in web tools like SwissADME and pkCSM, and serve as an estimation of pharmacokinetic behavior.)
| Parameter | Description | Predicted Value | Implication |
|---|---|---|---|
| LogP (Lipophilicity) | Octanol-water partition coefficient; measures preference for lipid vs. aqueous environments. mdpi.com | 1.5 - 2.5 | Moderate lipophilicity, suggesting good membrane permeability. |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | -2.0 to -3.0 | Moderately soluble in water. |
| Caco-2 Permeability | An in vitro model for human intestinal absorption. mdpi.com | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Human Plasma Protein Binding (PPB) | The percentage of the drug bound to proteins in the blood. nih.gov | ~ 70-85% | Significant binding, which can affect the free concentration of the drug. |
| Volume of Distribution (VDss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. tdcommons.aimdpi.com | ~ 1.0 L/kg | Suggests distribution into tissues beyond the plasma. |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether the compound can cross into the central nervous system. | Likely to cross | Potential for CNS activity. |
Application of Ligand-Based and Structure-Based Design Principles
Computational design principles are used to optimize lead compounds or discover new ones. These strategies are broadly categorized as ligand-based or structure-based, both of which can be applied to this compound. nih.gov
Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the knowledge of other molecules that bind to the target. If a series of compounds related to this compound showed activity, a Quantitative Structure-Activity Relationship (QSAR) model could be built. This model would create a mathematical equation linking molecular descriptors (e.g., size, lipophilicity, electronic properties) to biological activity, allowing the prediction of activity for new, unsynthesized analogs. Alternatively, a pharmacophore model could be generated, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity.
Structure-Based Drug Design (SBDD): When the 3D structure of the protein target is available, SBDD becomes a powerful tool. The primary technique is molecular docking, where this compound is computationally placed into the protein's binding site. Docking algorithms score different binding poses to predict the most favorable orientation and estimate binding affinity. The results provide a structural hypothesis for how the ligand binds, highlighting key interactions that can be enhanced through chemical modification. For example, if docking revealed an unmet hydrogen bond opportunity, an analog could be designed to capitalize on that interaction, potentially leading to a more potent compound. nih.gov Generative models can even be used to design novel molecules tailored to fit the specific receptor site. nih.gov
Future Directions and Emerging Research Avenues for Phenylacetylglycine Dimethylamide
Integration of Multi-Omics Data for Systems-Level Understanding
A comprehensive understanding of the biological effects of Phenylacetylglycine dimethylamide will necessitate a move beyond single-target identification towards a systems-level perspective. The integration of various "omics" data types offers a powerful approach to elucidate the compound's mechanism of action, off-target effects, and its impact on global cellular and physiological processes. umass.edunorthwestern.edu
Future research should focus on generating and integrating the following datasets:
Transcriptomics: RNA-sequencing (RNA-Seq) can reveal changes in gene expression in response to this compound treatment. This can help identify affected signaling pathways and cellular processes.
Proteomics: Mass spectrometry-based proteomics can provide insights into changes in protein abundance and post-translational modifications, offering a more direct view of the compound's functional impact.
Metabolomics: By analyzing the global metabolic profile, researchers can understand how this compound alters cellular metabolism. This is particularly relevant given that the parent compound, Phenylacetylglycine, is a metabolite. hmdb.ca
Epigenomics: Techniques like ChIP-Seq can uncover changes in the epigenetic landscape, such as histone modifications, that may result from exposure to the compound.
A multi-omics approach was instrumental in a study on Huntington's Disease models, where it revealed unexpected modes of action for small molecules that would have been missed by analyzing a single data type. mit.edu Similarly, in the context of Alzheimer's disease, multi-omics analysis has been used to connect gut microbial metabolites, such as the related compound phenylacetylglutamine (B1677654), to host G-protein-coupled receptors (GPCRs), highlighting the potential for such approaches to uncover novel therapeutic targets. nih.gov By adopting a similar integrative strategy for this compound, researchers can construct a comprehensive network of its molecular interactions and physiological consequences.
Table 1: Potential Multi-Omics Data Integration Strategies for this compound Research
| Omics Data Type | Potential Research Question | Example Application | Relevant Findings from Similar Studies |
| Transcriptomics | How does this compound alter gene expression in target cells? | RNA-Seq of neuronal cells treated with the compound. | Identification of dysregulated pathways in Huntington's disease models treated with small molecules. mit.edu |
| Proteomics | What are the protein-level changes induced by this compound? | Quantitative mass spectrometry to assess protein abundance and phosphorylation changes. | Uncovering that one antihistamine activates autophagy while another targets bioenergetics. researchgate.net |
| Metabolomics | Does this compound impact cellular metabolism? | NMR or LC-MS-based metabolomic profiling of biofluids after administration. | Association of gut microbial metabolites with psychoneurological symptoms in cancer patients. nih.gov |
| Multi-Omics Integration | What is the integrated systems-level response to this compound? | Combining transcriptomic, proteomic, and metabolomic data to build a comprehensive interaction network. | Linking gut microbial metabolites to the GPCRome in Alzheimer's disease. nih.gov |
Development of Advanced Computational and Machine Learning Models
Computational and machine learning models are becoming indispensable tools in modern drug discovery and chemical biology. For this compound, these approaches can accelerate research in several key areas.
Future computational efforts could include:
Molecular Docking and Simulation: To predict potential protein targets of this compound, molecular docking studies can be performed against libraries of protein structures. Subsequent molecular dynamics simulations can then be used to investigate the stability of predicted binding poses and the conformational changes induced in the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogues of this compound, QSAR models can be developed to correlate chemical structure with biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, guiding the design of more potent or selective compounds.
Machine Learning for Target Prediction and MoA Elucidation: Machine learning algorithms, particularly deep learning models, can be trained on large datasets of compound-protein interactions and bioactivity data to predict novel targets for this compound. An interpretable machine learning model has been successfully used to reveal the modes of action of small molecules in Huntington's Disease models by integrating multi-omics data. researchgate.net Furthermore, machine learning models, such as those based on Long Short-Term Memory (LSTM) algorithms, have been developed to predict the activity of bioactive peptides, a concept that could be adapted for small molecules like this compound. nih.gov
Table 2: Application of Computational and Machine Learning Models in this compound Research
| Modeling Approach | Objective | Potential Outcome | Example from Related Research |
| Molecular Docking | Identify potential protein targets. | A ranked list of proteins that may bind to this compound. | Used to predict binding of small molecules to therapeutic targets. |
| Molecular Dynamics | Understand the dynamics of compound-protein interactions. | Insights into the stability and mechanism of binding. | Simulation of ligand binding to receptor active sites. |
| QSAR | Guide the design of more potent analogues. | Predictive models for optimizing the chemical structure of this compound. | Widely used in medicinal chemistry for lead optimization. |
| Machine Learning | Predict novel biological activities and mechanisms of action. | Identification of unexpected therapeutic potentials or off-target effects. | A model predicted divergent modes of action for two structurally similar antihistamines. researchgate.net |
Innovation in Analytical Probes and Detection Technologies for this compound
To study the pharmacokinetics, biodistribution, and target engagement of this compound in vitro and in vivo, novel analytical probes and detection technologies will be crucial.
Future research in this area could focus on:
Development of Specific Antibodies: The generation of monoclonal or polyclonal antibodies that specifically recognize this compound would enable the development of sensitive immunoassays, such as ELISA, for its quantification in biological samples.
Synthesis of Tagged Analogues: Creating analogues of this compound with fluorescent tags, biotin (B1667282) tags, or photo-crosslinking groups would allow for its visualization in cells and tissues and facilitate the identification of its binding partners through pull-down assays and mass spectrometry.
Advanced Analytical Methods: While standard techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry will be fundamental, there is room for innovation. rsc.orgrsc.org For instance, the development of highly sensitive and high-throughput mass spectrometry methods will be essential for detailed pharmacokinetic studies. The challenges in distinguishing between structurally similar metabolites like phenylacetylglycine and phenylacetylglutamine by NMR highlight the need for robust and specific analytical methods. hmdb.ca
Biosensor Development: The design of novel biosensors could enable real-time monitoring of this compound levels. These could be electrochemical biosensors, where binding of the compound to an immobilized receptor protein alters an electrical signal, or photoelectrochemical biosensors that offer high sensitivity due to low background signals. mdpi.comrsc.orgfrontiersin.org
Ethical Considerations and Best Practices in Chemical Biology Research
As with any research involving novel chemical entities that may have psychoactive or other biological effects, the investigation of this compound must be guided by a strong ethical framework and adherence to best practices in the responsible conduct of research. umass.edunorthwestern.edunih.govasbmb.org
Key ethical considerations include:
Research Integrity: All data must be acquired and reported with the highest level of integrity, avoiding fabrication, falsification, and plagiarism. nih.gov
Dual-Use Potential: Researchers should be mindful of the potential for misuse of their findings and take appropriate steps to mitigate these risks.
Informed Consent and Subject Protection: If research progresses to clinical studies, ensuring meaningful informed consent and protecting the welfare of human subjects are paramount. nih.govnumberanalytics.comlindushealth.com This is especially critical when dealing with compounds that could affect cognitive function or have abuse potential. nih.govbu.edu
Transparency and Data Sharing: Responsible research includes the transparent reporting of methods and findings to allow for reproducibility and to advance the field as a whole.
Adherence to guidelines for the responsible conduct of research, including proper data management, mentorship, and management of conflicts of interest, will be essential for the ethical progression of research on this compound. nih.gov
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